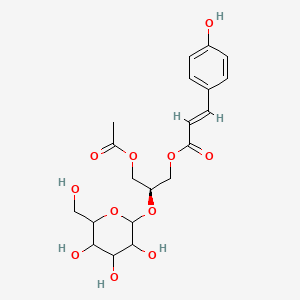

Regaloside B

説明

特性

IUPAC Name |

[(2S)-3-acetyloxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O11/c1-11(22)28-9-14(30-20-19(27)18(26)17(25)15(8-21)31-20)10-29-16(24)7-4-12-2-5-13(23)6-3-12/h2-7,14-15,17-21,23,25-27H,8-10H2,1H3/b7-4+/t14-,15?,17?,18?,19?,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKQOLPNKNHLBO-KRJCNZRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(COC(=O)C=CC1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H](COC(=O)/C=C/C1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420049 | |

| Record name | Regaloside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114420-67-6 | |

| Record name | Regaloside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Isolation of Regaloside B from Lilium longiflorum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside B, a phenylpropanoid glycoside first identified in Lilium longiflorum, has garnered significant interest within the scientific community due to its notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the isolation and characterization of this compound from the bulbs of Lilium longiflorum. Detailed methodologies for extraction, fractionation, and purification are presented, with a particular focus on the application of Centrifugal Partition Chromatography (CPC). Furthermore, this document summarizes the key quantitative data, including spectroscopic information for the structural elucidation of this compound, and visualizes the established workflow and its relevant biological signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Lilium longiflorum, commonly known as the Easter lily, is a plant species belonging to the Liliaceae family.[1] Beyond its ornamental value, various parts of the plant have been utilized in traditional medicine. Phytochemical investigations of L. longiflorum have revealed a rich chemical profile, including steroidal saponins, flavonoids, and phenylpropanoids.[2][3] Among these constituents, this compound, a phenylpropanoid glycoside, has been identified as a promising bioactive compound.[4]

This compound has demonstrated significant anti-inflammatory activity by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of the inflammatory response.[4][5] This activity positions this compound as a compound of interest for further investigation in the context of inflammatory disease research and drug development. This technical guide outlines a robust methodology for the isolation of this compound from L. longiflorum bulbs, its structural characterization, and the signaling pathway associated with its anti-inflammatory effects.

Experimental Protocols

Plant Material and Extraction

Fresh bulbs of Lilium longiflorum serve as the starting material for the isolation of this compound. A generalized protocol for the initial extraction of phenylpropanoids from plant bulbs is as follows:

-

Preparation of Plant Material: The fresh bulbs are thoroughly washed, sliced, and subsequently dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds. The dried bulbs are then pulverized into a fine powder.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) or ethanol, at room temperature. Maceration, a process of soaking the plant material in the solvent for an extended period (e.g., 72 hours) with periodic agitation, is a commonly employed technique.[3] The process is repeated multiple times to ensure the complete extraction of the target compounds.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to yield a crude extract.

Fractionation of the Crude Extract

To enrich the fraction containing this compound and remove non-target compounds, the crude extract is subjected to solvent-solvent partitioning:

-

Suspension in Water: The dried crude extract is suspended in distilled water.

-

Liquid-Liquid Extraction: The aqueous suspension is then sequentially partitioned with solvents of increasing polarity. A common sequence involves an initial extraction with a non-polar solvent like n-hexane to remove lipids and chlorophylls, followed by extraction with a medium-polarity solvent such as ethyl acetate (B1210297). This compound, being a moderately polar glycoside, is expected to partition into the ethyl acetate fraction.

-

Concentration of Fractions: Each solvent fraction is collected and concentrated under reduced pressure to yield the respective dried fractions. The ethyl acetate fraction is the primary focus for the subsequent isolation of this compound.

Purification by Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatographic technique that is highly effective for the separation of natural products. It avoids the use of solid stationary phases, thereby minimizing irreversible adsorption of the sample.

-

CPC System Preparation: A two-phase solvent system is prepared. For the separation of phenylpropanoids from L. longiflorum, a system composed of chloroform/methanol/isopropanol/water (5:2:2:4, v/v/v/v) has been successfully employed.[2] The CPC instrument is filled with the stationary phase (the lower organic phase in this case), and the rotor is set to the desired speed.

-

Sample Injection: The dried ethyl acetate fraction is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the CPC column.

-

Elution: The mobile phase (the upper aqueous phase) is then pumped through the column, initiating the separation process. The effluent is continuously monitored by a UV detector.

-

Fraction Collection: Fractions are collected based on the elution profile. The fractions corresponding to the peaks of interest are collected for further analysis.

-

Purity Analysis: The purity of the isolated compounds in the collected fractions is assessed using analytical High-Performance Liquid Chromatography (HPLC).

Data Presentation

Yield and Purity of Isolated this compound

The following table summarizes the quantitative data for the isolation of this compound from the ethyl acetate fraction of Lilium longiflorum bulbs as reported in the literature.

| Compound | Amount from 200 mg Ethyl Acetate Fraction | Purity (at 320 nm) | Reference |

| This compound | 3.1 mg | 66.5% | [2] |

Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI-MS | Negative | [M-H]⁻ | Deprotonated molecule |

Table 3: ¹H and ¹³C NMR Spectral Data for this compound

Detailed ¹H and ¹³C NMR data are essential for the unambiguous structural assignment of this compound. While the cited literature confirms the use of these techniques for identification, specific chemical shift and coupling constant data were not available in the initial search results. For a complete characterization, researchers should acquire and analyze the 1D and 2D NMR spectra of the isolated compound.

Visualization of Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

The following diagram illustrates the key steps in the isolation of this compound from Lilium longiflorum.

Signaling Pathway of this compound's Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by inhibiting the expression of iNOS and COX-2. This inhibition is commonly mediated through the suppression of the NF-κB signaling pathway.

Conclusion

This technical guide provides a detailed framework for the isolation and characterization of this compound from Lilium longiflorum. The outlined protocols, from initial extraction to final purification using Centrifugal Partition Chromatography, offer a robust and efficient methodology for obtaining this promising anti-inflammatory compound. The provided data tables and visual diagrams of the experimental workflow and biological signaling pathway serve to enhance the understanding and practical application of this research. Further investigation into the pharmacological properties and potential therapeutic applications of this compound is warranted and will be facilitated by the methods described herein.

References

- 1. scielo.br [scielo.br]

- 2. (2S)-1-O-E-p-coumaroyl-2-O-acetyl-3-[O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl]glycerol CAS#: [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical profile, antioxidant and cytotoxic potential of Parkinsonia aculeata L. growing in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of Native ESI-MS to Characterize Interactions between Compounds Derived from Fragment-Based Discovery Campaigns and Two Pharmaceutically Relevant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation of Regaloside B from Lilium longiflorum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside B, a phenylpropanoid glycoside first identified in Lilium longiflorum, has garnered significant interest within the scientific community due to its notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the isolation and characterization of this compound from the bulbs of Lilium longiflorum. Detailed methodologies for extraction, fractionation, and purification are presented, with a particular focus on the application of Centrifugal Partition Chromatography (CPC). Furthermore, this document summarizes the key quantitative data, including spectroscopic information for the structural elucidation of this compound, and visualizes the established workflow and its relevant biological signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Lilium longiflorum, commonly known as the Easter lily, is a plant species belonging to the Liliaceae family.[1] Beyond its ornamental value, various parts of the plant have been utilized in traditional medicine. Phytochemical investigations of L. longiflorum have revealed a rich chemical profile, including steroidal saponins, flavonoids, and phenylpropanoids.[2][3] Among these constituents, this compound, a phenylpropanoid glycoside, has been identified as a promising bioactive compound.[4]

This compound has demonstrated significant anti-inflammatory activity by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of the inflammatory response.[4][5] This activity positions this compound as a compound of interest for further investigation in the context of inflammatory disease research and drug development. This technical guide outlines a robust methodology for the isolation of this compound from L. longiflorum bulbs, its structural characterization, and the signaling pathway associated with its anti-inflammatory effects.

Experimental Protocols

Plant Material and Extraction

Fresh bulbs of Lilium longiflorum serve as the starting material for the isolation of this compound. A generalized protocol for the initial extraction of phenylpropanoids from plant bulbs is as follows:

-

Preparation of Plant Material: The fresh bulbs are thoroughly washed, sliced, and subsequently dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds. The dried bulbs are then pulverized into a fine powder.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature. Maceration, a process of soaking the plant material in the solvent for an extended period (e.g., 72 hours) with periodic agitation, is a commonly employed technique.[3] The process is repeated multiple times to ensure the complete extraction of the target compounds.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to yield a crude extract.

Fractionation of the Crude Extract

To enrich the fraction containing this compound and remove non-target compounds, the crude extract is subjected to solvent-solvent partitioning:

-

Suspension in Water: The dried crude extract is suspended in distilled water.

-

Liquid-Liquid Extraction: The aqueous suspension is then sequentially partitioned with solvents of increasing polarity. A common sequence involves an initial extraction with a non-polar solvent like n-hexane to remove lipids and chlorophylls, followed by extraction with a medium-polarity solvent such as ethyl acetate. This compound, being a moderately polar glycoside, is expected to partition into the ethyl acetate fraction.

-

Concentration of Fractions: Each solvent fraction is collected and concentrated under reduced pressure to yield the respective dried fractions. The ethyl acetate fraction is the primary focus for the subsequent isolation of this compound.

Purification by Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatographic technique that is highly effective for the separation of natural products. It avoids the use of solid stationary phases, thereby minimizing irreversible adsorption of the sample.

-

CPC System Preparation: A two-phase solvent system is prepared. For the separation of phenylpropanoids from L. longiflorum, a system composed of chloroform/methanol/isopropanol/water (5:2:2:4, v/v/v/v) has been successfully employed.[2] The CPC instrument is filled with the stationary phase (the lower organic phase in this case), and the rotor is set to the desired speed.

-

Sample Injection: The dried ethyl acetate fraction is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the CPC column.

-

Elution: The mobile phase (the upper aqueous phase) is then pumped through the column, initiating the separation process. The effluent is continuously monitored by a UV detector.

-

Fraction Collection: Fractions are collected based on the elution profile. The fractions corresponding to the peaks of interest are collected for further analysis.

-

Purity Analysis: The purity of the isolated compounds in the collected fractions is assessed using analytical High-Performance Liquid Chromatography (HPLC).

Data Presentation

Yield and Purity of Isolated this compound

The following table summarizes the quantitative data for the isolation of this compound from the ethyl acetate fraction of Lilium longiflorum bulbs as reported in the literature.

| Compound | Amount from 200 mg Ethyl Acetate Fraction | Purity (at 320 nm) | Reference |

| This compound | 3.1 mg | 66.5% | [2] |

Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI-MS | Negative | [M-H]⁻ | Deprotonated molecule |

Table 3: ¹H and ¹³C NMR Spectral Data for this compound

Detailed ¹H and ¹³C NMR data are essential for the unambiguous structural assignment of this compound. While the cited literature confirms the use of these techniques for identification, specific chemical shift and coupling constant data were not available in the initial search results. For a complete characterization, researchers should acquire and analyze the 1D and 2D NMR spectra of the isolated compound.

Visualization of Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

The following diagram illustrates the key steps in the isolation of this compound from Lilium longiflorum.

Signaling Pathway of this compound's Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by inhibiting the expression of iNOS and COX-2. This inhibition is commonly mediated through the suppression of the NF-κB signaling pathway.

Conclusion

This technical guide provides a detailed framework for the isolation and characterization of this compound from Lilium longiflorum. The outlined protocols, from initial extraction to final purification using Centrifugal Partition Chromatography, offer a robust and efficient methodology for obtaining this promising anti-inflammatory compound. The provided data tables and visual diagrams of the experimental workflow and biological signaling pathway serve to enhance the understanding and practical application of this research. Further investigation into the pharmacological properties and potential therapeutic applications of this compound is warranted and will be facilitated by the methods described herein.

References

- 1. scielo.br [scielo.br]

- 2. (2S)-1-O-E-p-coumaroyl-2-O-acetyl-3-[O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl]glycerol CAS#: [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical profile, antioxidant and cytotoxic potential of Parkinsonia aculeata L. growing in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of Native ESI-MS to Characterize Interactions between Compounds Derived from Fragment-Based Discovery Campaigns and Two Pharmaceutically Relevant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Regaloside B: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Regaloside B, a phenylpropanoid glycoside with significant anti-inflammatory and potential immunomodulatory properties. We will delve into its chemical structure, physicochemical properties, known biological activities, and the signaling pathways it modulates. Detailed experimental protocols for its isolation and key biological assays are also provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a naturally occurring phenylpropanoid isolated from the scaly bulbs of Lilium longiflorum.[1][2] Its chemical structure consists of a p-coumaroyl moiety and an acetylated glucopyranosylglycerol core.

Chemical Structure

The detailed chemical structure of this compound is presented below:

IUPAC Name: 1-O-p-coumaroyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol[2] SMILES: CC(=O)OC--INVALID-LINK--O[C@@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1O InChI: InChI=1S/C20H26O11/c1-11(22)28-9-14(30-20-19(27)18(26)17(25)15(8-21)31-20)10-29-16(24)7-4-12-2-5-13(23)6-3-12/h2-7,14-15,17-21,23,25-27H,8-10H2,1H3/b7-4+/t14-,15+,17+,18-,19+,20+/m0/s1

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some of these properties have been experimentally determined, others are computationally predicted due to a lack of available literature data.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O₁₁ | [1] |

| Molecular Weight | 442.41 g/mol | [1] |

| CAS Number | 114420-67-6 | [1] |

| Appearance | White amorphous powder | [2] |

| Solubility | DMSO: ≥ 100 mg/mL (226.03 mM) | [1] |

| Storage | Powder: -20°C (3 years); In solvent: -80°C (6 months) | [3] |

| Predicted LogP | -1.3 | [4][5] |

| Predicted pKa | 9.7 (most acidic) | [4][5] |

| Predicted Boiling Point | 733.9 ± 60.0 °C | [4][5] |

| Predicted Melting Point | 185-187 °C | [4][5] |

Biological Activities and Mechanism of Action

This compound has demonstrated significant biological activities, primarily as an anti-inflammatory agent. More recent studies have also suggested its potential role as an immunomodulator.

Anti-inflammatory Activity

The principal anti-inflammatory mechanism of this compound is through the inhibition of the expression of two key pro-inflammatory enzymes: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3]

-

iNOS Inhibition: iNOS is responsible for the production of large quantities of nitric oxide (NO), a key mediator of inflammation. By inhibiting the expression of iNOS, this compound reduces the production of NO in inflammatory settings.

-

COX-2 Inhibition: COX-2 is an enzyme that catalyzes the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of COX-2 expression by this compound leads to a decrease in prostaglandin (B15479496) production, thereby reducing inflammation and pain.

Inhibition of ADAR1

Recent high-throughput virtual screening studies have identified this compound as a potential inhibitor of the Zα domain of adenosine (B11128) deaminase acting on RNA 1 (ADAR1). This interaction has been confirmed by surface plasmon resonance (SPR) techniques. ADAR1 is an enzyme involved in RNA editing and has been implicated in various diseases, including cancer and viral infections. Its inhibition represents a promising therapeutic strategy.

Signaling Pathway Modulation

The inhibition of iNOS and COX-2 expression by this compound strongly suggests its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including those for iNOS and COX-2.[6] By inhibiting the NF-κB pathway, this compound can effectively downregulate the expression of these and other inflammatory mediators.

Below is a diagram illustrating the proposed mechanism of action of this compound in the context of the NF-κB signaling pathway.

Caption: Proposed mechanism of this compound via inhibition of the NF-κB pathway.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for key experiments to assess its biological activity.

Isolation and Purification of this compound from Lilium longiflorum

The following protocol is adapted from a method for the purification of phenylpropanoids from the scaly bulbs of Lilium longiflorum using Centrifugal Partition Chromatography (CPC).[2]

-

Extraction:

-

Dried and powdered scaly bulbs of L. longiflorum are extracted with methanol (B129727) at room temperature.

-

The methanol extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then suspended in water and partitioned successively with n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

-

The ethyl acetate fraction, which contains this compound, is concentrated in vacuo.

-

-

Centrifugal Partition Chromatography (CPC):

-

A two-phase solvent system of chloroform/methanol/isopropanol/water (5:2:2:4, v/v/v/v) is prepared and equilibrated.

-

The CPC instrument is filled with the lower organic phase as the stationary phase.

-

The ethyl acetate fraction is dissolved in a 1:1 mixture of the upper and lower phases and injected into the CPC column.

-

The separation is performed in the ascending mode, using the upper aqueous phase as the mobile phase.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Identification and Characterization:

-

Fractions containing this compound are pooled and concentrated.

-

The purity of the isolated compound is assessed by HPLC.

-

The structure of this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

-

Below is a workflow diagram for the isolation and purification of this compound.

Caption: Workflow for the isolation and purification of this compound.

iNOS Inhibition Assay (Griess Assay)

This protocol is a cell-based assay to determine the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[7]

-

Cell Culture and Treatment:

-

RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

-

The cells are then stimulated with LPS (1 µg/mL) to induce iNOS expression and NO production. A set of untreated cells serves as a negative control.

-

-

Nitrite (B80452) Measurement:

-

After 18-24 hours of incubation, the cell culture supernatant is collected.

-

50 µL of the supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubated for 10 minutes at room temperature, protected from light.

-

50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added, and the mixture is incubated for another 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The concentration of nitrite in the samples is calculated from the standard curve.

-

The percentage of iNOS inhibition is calculated by comparing the nitrite concentration in this compound-treated wells to that in LPS-stimulated wells without the inhibitor.

-

COX-2 Inhibition Assay (Fluorometric Assay)

This is a cell-free assay to measure the direct inhibitory effect of this compound on COX-2 activity.[8]

-

Reagent Preparation:

-

Prepare a COX assay buffer, a COX cofactor working solution, a COX probe solution, and a solution of arachidonic acid (the substrate).

-

Recombinant human COX-2 enzyme is diluted to the desired concentration in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the COX assay buffer, COX cofactor working solution, COX probe solution, and the diluted COX-2 enzyme to each well.

-

Add various concentrations of this compound to the test wells. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control, and a vehicle control (DMSO) is also included.

-

The reaction is initiated by adding the arachidonic acid solution.

-

The fluorescence kinetics are measured immediately for 10-20 minutes at 25°C, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

-

-

Data Analysis:

-

The rate of the reaction (slope of the linear portion of the fluorescence curve) is calculated for each well.

-

The percentage of COX-2 inhibition is determined by comparing the reaction rate in the presence of this compound to the rate in the vehicle control wells.

-

The IC₅₀ value (the concentration of this compound that causes 50% inhibition) is calculated from the dose-response curve.

-

ADAR1 Binding Assay (Surface Plasmon Resonance)

This protocol provides a general framework for assessing the binding of a small molecule like this compound to a target protein (ADAR1) using Surface Plasmon Resonance (SPR).[9][10]

-

Protein Immobilization:

-

The target protein, ADAR1 (specifically the Zα domain), is immobilized on the surface of an SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

The ADAR1 protein is injected over the activated surface, leading to covalent attachment.

-

Any remaining active sites on the surface are blocked with ethanolamine.

-

-

Binding Analysis:

-

A running buffer is continuously flowed over the sensor surface to establish a stable baseline.

-

This compound is dissolved in the running buffer at various concentrations (typically in a series of dilutions).

-

Each concentration of this compound is injected over the immobilized ADAR1 surface for a specific association time, followed by a dissociation phase where only the running buffer is flowed.

-

The binding events are monitored in real-time as changes in the resonance units (RU).

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate binding models (e.g., a 1:1 Langmuir binding model).

-

The association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ) are determined. The Kₔ value represents the affinity of this compound for ADAR1.

-

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-inflammatory properties and emerging potential as an immunomodulatory agent through its interaction with ADAR1. Its mechanism of action, centered on the inhibition of iNOS and COX-2 expression likely via the NF-κB pathway, makes it an attractive candidate for the development of new therapeutics for inflammatory diseases.

Further research is warranted to:

-

Elucidate the precise molecular interactions between this compound and the components of the NF-κB signaling pathway.

-

Conduct comprehensive in vivo studies to evaluate the efficacy and safety of this compound in various inflammatory disease models.

-

Explore the therapeutic potential of this compound as an ADAR1 inhibitor in the context of cancer and viral infections.

-

Optimize the isolation and synthesis of this compound to ensure a scalable and cost-effective supply for further development.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Prediction of physicochemical and pharmacokinetic properties of botanical constituents by computational models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Natural Product-Like iNOS Inhibitor by Molecular Docking with Potential Neuroprotective Effects In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]

- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 10. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Regaloside B: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Regaloside B, a phenylpropanoid glycoside with significant anti-inflammatory and potential immunomodulatory properties. We will delve into its chemical structure, physicochemical properties, known biological activities, and the signaling pathways it modulates. Detailed experimental protocols for its isolation and key biological assays are also provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a naturally occurring phenylpropanoid isolated from the scaly bulbs of Lilium longiflorum.[1][2] Its chemical structure consists of a p-coumaroyl moiety and an acetylated glucopyranosylglycerol core.

Chemical Structure

The detailed chemical structure of this compound is presented below:

IUPAC Name: 1-O-p-coumaroyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol[2] SMILES: CC(=O)OC--INVALID-LINK--O[C@@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1O InChI: InChI=1S/C20H26O11/c1-11(22)28-9-14(30-20-19(27)18(26)17(25)15(8-21)31-20)10-29-16(24)7-4-12-2-5-13(23)6-3-12/h2-7,14-15,17-21,23,25-27H,8-10H2,1H3/b7-4+/t14-,15+,17+,18-,19+,20+/m0/s1

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some of these properties have been experimentally determined, others are computationally predicted due to a lack of available literature data.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O₁₁ | [1] |

| Molecular Weight | 442.41 g/mol | [1] |

| CAS Number | 114420-67-6 | [1] |

| Appearance | White amorphous powder | [2] |

| Solubility | DMSO: ≥ 100 mg/mL (226.03 mM) | [1] |

| Storage | Powder: -20°C (3 years); In solvent: -80°C (6 months) | [3] |

| Predicted LogP | -1.3 | [4][5] |

| Predicted pKa | 9.7 (most acidic) | [4][5] |

| Predicted Boiling Point | 733.9 ± 60.0 °C | [4][5] |

| Predicted Melting Point | 185-187 °C | [4][5] |

Biological Activities and Mechanism of Action

This compound has demonstrated significant biological activities, primarily as an anti-inflammatory agent. More recent studies have also suggested its potential role as an immunomodulator.

Anti-inflammatory Activity

The principal anti-inflammatory mechanism of this compound is through the inhibition of the expression of two key pro-inflammatory enzymes: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3]

-

iNOS Inhibition: iNOS is responsible for the production of large quantities of nitric oxide (NO), a key mediator of inflammation. By inhibiting the expression of iNOS, this compound reduces the production of NO in inflammatory settings.

-

COX-2 Inhibition: COX-2 is an enzyme that catalyzes the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of COX-2 expression by this compound leads to a decrease in prostaglandin production, thereby reducing inflammation and pain.

Inhibition of ADAR1

Recent high-throughput virtual screening studies have identified this compound as a potential inhibitor of the Zα domain of adenosine deaminase acting on RNA 1 (ADAR1). This interaction has been confirmed by surface plasmon resonance (SPR) techniques. ADAR1 is an enzyme involved in RNA editing and has been implicated in various diseases, including cancer and viral infections. Its inhibition represents a promising therapeutic strategy.

Signaling Pathway Modulation

The inhibition of iNOS and COX-2 expression by this compound strongly suggests its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including those for iNOS and COX-2.[6] By inhibiting the NF-κB pathway, this compound can effectively downregulate the expression of these and other inflammatory mediators.

Below is a diagram illustrating the proposed mechanism of action of this compound in the context of the NF-κB signaling pathway.

Caption: Proposed mechanism of this compound via inhibition of the NF-κB pathway.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for key experiments to assess its biological activity.

Isolation and Purification of this compound from Lilium longiflorum

The following protocol is adapted from a method for the purification of phenylpropanoids from the scaly bulbs of Lilium longiflorum using Centrifugal Partition Chromatography (CPC).[2]

-

Extraction:

-

Dried and powdered scaly bulbs of L. longiflorum are extracted with methanol at room temperature.

-

The methanol extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then suspended in water and partitioned successively with n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which contains this compound, is concentrated in vacuo.

-

-

Centrifugal Partition Chromatography (CPC):

-

A two-phase solvent system of chloroform/methanol/isopropanol/water (5:2:2:4, v/v/v/v) is prepared and equilibrated.

-

The CPC instrument is filled with the lower organic phase as the stationary phase.

-

The ethyl acetate fraction is dissolved in a 1:1 mixture of the upper and lower phases and injected into the CPC column.

-

The separation is performed in the ascending mode, using the upper aqueous phase as the mobile phase.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Identification and Characterization:

-

Fractions containing this compound are pooled and concentrated.

-

The purity of the isolated compound is assessed by HPLC.

-

The structure of this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

-

Below is a workflow diagram for the isolation and purification of this compound.

Caption: Workflow for the isolation and purification of this compound.

iNOS Inhibition Assay (Griess Assay)

This protocol is a cell-based assay to determine the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[7]

-

Cell Culture and Treatment:

-

RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

-

The cells are then stimulated with LPS (1 µg/mL) to induce iNOS expression and NO production. A set of untreated cells serves as a negative control.

-

-

Nitrite Measurement:

-

After 18-24 hours of incubation, the cell culture supernatant is collected.

-

50 µL of the supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes at room temperature, protected from light.

-

50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added, and the mixture is incubated for another 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The concentration of nitrite in the samples is calculated from the standard curve.

-

The percentage of iNOS inhibition is calculated by comparing the nitrite concentration in this compound-treated wells to that in LPS-stimulated wells without the inhibitor.

-

COX-2 Inhibition Assay (Fluorometric Assay)

This is a cell-free assay to measure the direct inhibitory effect of this compound on COX-2 activity.[8]

-

Reagent Preparation:

-

Prepare a COX assay buffer, a COX cofactor working solution, a COX probe solution, and a solution of arachidonic acid (the substrate).

-

Recombinant human COX-2 enzyme is diluted to the desired concentration in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the COX assay buffer, COX cofactor working solution, COX probe solution, and the diluted COX-2 enzyme to each well.

-

Add various concentrations of this compound to the test wells. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control, and a vehicle control (DMSO) is also included.

-

The reaction is initiated by adding the arachidonic acid solution.

-

The fluorescence kinetics are measured immediately for 10-20 minutes at 25°C, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

-

-

Data Analysis:

-

The rate of the reaction (slope of the linear portion of the fluorescence curve) is calculated for each well.

-

The percentage of COX-2 inhibition is determined by comparing the reaction rate in the presence of this compound to the rate in the vehicle control wells.

-

The IC₅₀ value (the concentration of this compound that causes 50% inhibition) is calculated from the dose-response curve.

-

ADAR1 Binding Assay (Surface Plasmon Resonance)

This protocol provides a general framework for assessing the binding of a small molecule like this compound to a target protein (ADAR1) using Surface Plasmon Resonance (SPR).[9][10]

-

Protein Immobilization:

-

The target protein, ADAR1 (specifically the Zα domain), is immobilized on the surface of an SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

The ADAR1 protein is injected over the activated surface, leading to covalent attachment.

-

Any remaining active sites on the surface are blocked with ethanolamine.

-

-

Binding Analysis:

-

A running buffer is continuously flowed over the sensor surface to establish a stable baseline.

-

This compound is dissolved in the running buffer at various concentrations (typically in a series of dilutions).

-

Each concentration of this compound is injected over the immobilized ADAR1 surface for a specific association time, followed by a dissociation phase where only the running buffer is flowed.

-

The binding events are monitored in real-time as changes in the resonance units (RU).

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate binding models (e.g., a 1:1 Langmuir binding model).

-

The association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ) are determined. The Kₔ value represents the affinity of this compound for ADAR1.

-

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-inflammatory properties and emerging potential as an immunomodulatory agent through its interaction with ADAR1. Its mechanism of action, centered on the inhibition of iNOS and COX-2 expression likely via the NF-κB pathway, makes it an attractive candidate for the development of new therapeutics for inflammatory diseases.

Further research is warranted to:

-

Elucidate the precise molecular interactions between this compound and the components of the NF-κB signaling pathway.

-

Conduct comprehensive in vivo studies to evaluate the efficacy and safety of this compound in various inflammatory disease models.

-

Explore the therapeutic potential of this compound as an ADAR1 inhibitor in the context of cancer and viral infections.

-

Optimize the isolation and synthesis of this compound to ensure a scalable and cost-effective supply for further development.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Prediction of physicochemical and pharmacokinetic properties of botanical constituents by computational models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Natural Product-Like iNOS Inhibitor by Molecular Docking with Potential Neuroprotective Effects In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]

- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 10. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Regaloside B: A Technical Guide to its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside B, a phenylpropanoid glycoside isolated from Lilium Asiatic hybrids, has emerged as a compound of interest in the field of inflammation research. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in modulating inflammatory responses. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key signaling pathways to facilitate a deeper understanding of its anti-inflammatory properties.

Core Anti-Inflammatory Mechanism

Current research indicates that this compound exerts its anti-inflammatory effects primarily through the inhibition of key pro-inflammatory enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Inhibition of Pro-Inflammatory Enzymes

This compound has been shown to significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][2]. These enzymes are critical mediators of the inflammatory response. iNOS produces large amounts of nitric oxide (NO), a pro-inflammatory molecule, while COX-2 is responsible for the synthesis of prostaglandins, which contribute to pain and swelling.

Modulation of the NF-κB Signaling Pathway

A key aspect of this compound's anti-inflammatory activity is its ability to suppress the activation of the NF-κB pathway[1][2]. NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. This compound has been observed to decrease the ratio of phosphorylated p65 (p-p65) to total p65, indicating an inhibition of NF-κB activation[1][2].

Quantitative Data on Anti-Inflammatory Effects

The following table summarizes the quantitative data from in vitro studies on the effects of this compound on key inflammatory markers.

| Target Protein | Cell Line | This compound Concentration | % Inhibition/Reduction | Reference |

| iNOS Expression | RAW 264.7 Macrophages | 50 µg/mL | 73.8 ± 0.63% | [1][2] |

| COX-2 Expression | RAW 264.7 Macrophages | 50 µg/mL | 1.1 ± 4.99% | [1][2] |

| p-p65/p65 Ratio | RAW 264.7 Macrophages | 50 µg/mL | 56.8 ± 1.60% | [1][2] |

| VCAM-1 Expression | HASMCs | 50 µg/mL | 66.2 ± 1.74% | [3] |

Signaling Pathways Modulated by this compound

The primary signaling pathway identified to be modulated by this compound is the NF-κB pathway. The inhibition of p65 phosphorylation is a key event that prevents the translocation of NF-κB to the nucleus, thereby downregulating the transcription of pro-inflammatory genes.

While direct evidence is currently limited, the inhibition of NF-κB by this compound suggests potential downstream effects on other interconnected inflammatory pathways, such as the MAPK and NLRP3 inflammasome pathways. Phenylpropanoid glycosides, the class of compounds to which this compound belongs, have been reported to modulate these pathways. However, further research is required to specifically elucidate the role of this compound in these signaling cascades.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with this compound (e.g., 50 µg/mL) for 1 hour, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for protein expression analysis).

Western Blot Analysis for iNOS, COX-2, and p-p65

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-p65 (Ser536), p65, and a loading control (e.g., β-actin or GAPDH).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. The expression levels of target proteins are normalized to the loading control. The ratio of p-p65 to total p65 is calculated to determine the extent of NF-κB activation.

In Vivo Models of Inflammation

While specific in vivo studies on this compound are limited, the carrageenan-induced paw edema model is a standard and relevant assay for evaluating the anti-inflammatory potential of compounds like this compound.

Carrageenan-Induced Paw Edema in Rodents

-

Animal Model: Male Wistar rats or Swiss albino mice.

-

Procedure:

-

A baseline measurement of the paw volume is taken using a plethysmometer.

-

The test compound (this compound) or vehicle is administered, typically intraperitoneally or orally, at a specific time before the inflammatory insult.

-

A sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw to induce localized inflammation and edema.

-

Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the vehicle control group. Histopathological examination of the paw tissue can also be performed to assess inflammatory cell infiltration.

Future Directions

The current body of evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily mediated through the inhibition of iNOS, COX-2, and the NF-κB signaling pathway. However, to fully elucidate its therapeutic potential, further research is warranted in the following areas:

-

MAPK and NLRP3 Inflammasome Pathways: Investigating the direct effects of this compound on the phosphorylation of key MAPK proteins (ERK, JNK, p38) and on the activation of the NLRP3 inflammasome would provide a more complete picture of its mechanism of action.

-

Dose-Response Studies: Comprehensive dose-response studies are needed to determine the optimal therapeutic concentration of this compound.

-

In Vivo Efficacy and Safety: Further in vivo studies using various animal models of inflammatory diseases are crucial to evaluate the efficacy, safety profile, and pharmacokinetic properties of this compound.

-

Structure-Activity Relationship Studies: Exploring the structure-activity relationship of this compound and its analogs could lead to the development of more potent and selective anti-inflammatory agents.

Conclusion

This compound demonstrates promising anti-inflammatory activity by targeting key mediators and signaling pathways in the inflammatory cascade. This technical guide provides a foundational understanding of its mechanism of action, supported by available quantitative data and experimental methodologies. Continued investigation into the broader effects of this compound on interconnected inflammatory pathways and its in vivo efficacy will be instrumental in determining its potential as a novel therapeutic agent for inflammatory diseases.

References

Regaloside B: A Technical Guide to its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside B, a phenylpropanoid glycoside isolated from Lilium Asiatic hybrids, has emerged as a compound of interest in the field of inflammation research. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in modulating inflammatory responses. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key signaling pathways to facilitate a deeper understanding of its anti-inflammatory properties.

Core Anti-Inflammatory Mechanism

Current research indicates that this compound exerts its anti-inflammatory effects primarily through the inhibition of key pro-inflammatory enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Inhibition of Pro-Inflammatory Enzymes

This compound has been shown to significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][2]. These enzymes are critical mediators of the inflammatory response. iNOS produces large amounts of nitric oxide (NO), a pro-inflammatory molecule, while COX-2 is responsible for the synthesis of prostaglandins, which contribute to pain and swelling.

Modulation of the NF-κB Signaling Pathway

A key aspect of this compound's anti-inflammatory activity is its ability to suppress the activation of the NF-κB pathway[1][2]. NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. This compound has been observed to decrease the ratio of phosphorylated p65 (p-p65) to total p65, indicating an inhibition of NF-κB activation[1][2].

Quantitative Data on Anti-Inflammatory Effects

The following table summarizes the quantitative data from in vitro studies on the effects of this compound on key inflammatory markers.

| Target Protein | Cell Line | This compound Concentration | % Inhibition/Reduction | Reference |

| iNOS Expression | RAW 264.7 Macrophages | 50 µg/mL | 73.8 ± 0.63% | [1][2] |

| COX-2 Expression | RAW 264.7 Macrophages | 50 µg/mL | 1.1 ± 4.99% | [1][2] |

| p-p65/p65 Ratio | RAW 264.7 Macrophages | 50 µg/mL | 56.8 ± 1.60% | [1][2] |

| VCAM-1 Expression | HASMCs | 50 µg/mL | 66.2 ± 1.74% | [3] |

Signaling Pathways Modulated by this compound

The primary signaling pathway identified to be modulated by this compound is the NF-κB pathway. The inhibition of p65 phosphorylation is a key event that prevents the translocation of NF-κB to the nucleus, thereby downregulating the transcription of pro-inflammatory genes.

While direct evidence is currently limited, the inhibition of NF-κB by this compound suggests potential downstream effects on other interconnected inflammatory pathways, such as the MAPK and NLRP3 inflammasome pathways. Phenylpropanoid glycosides, the class of compounds to which this compound belongs, have been reported to modulate these pathways. However, further research is required to specifically elucidate the role of this compound in these signaling cascades.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with this compound (e.g., 50 µg/mL) for 1 hour, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for protein expression analysis).

Western Blot Analysis for iNOS, COX-2, and p-p65

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-p65 (Ser536), p65, and a loading control (e.g., β-actin or GAPDH).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. The expression levels of target proteins are normalized to the loading control. The ratio of p-p65 to total p65 is calculated to determine the extent of NF-κB activation.

In Vivo Models of Inflammation

While specific in vivo studies on this compound are limited, the carrageenan-induced paw edema model is a standard and relevant assay for evaluating the anti-inflammatory potential of compounds like this compound.

Carrageenan-Induced Paw Edema in Rodents

-

Animal Model: Male Wistar rats or Swiss albino mice.

-

Procedure:

-

A baseline measurement of the paw volume is taken using a plethysmometer.

-

The test compound (this compound) or vehicle is administered, typically intraperitoneally or orally, at a specific time before the inflammatory insult.

-

A sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw to induce localized inflammation and edema.

-

Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the vehicle control group. Histopathological examination of the paw tissue can also be performed to assess inflammatory cell infiltration.

Future Directions

The current body of evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily mediated through the inhibition of iNOS, COX-2, and the NF-κB signaling pathway. However, to fully elucidate its therapeutic potential, further research is warranted in the following areas:

-

MAPK and NLRP3 Inflammasome Pathways: Investigating the direct effects of this compound on the phosphorylation of key MAPK proteins (ERK, JNK, p38) and on the activation of the NLRP3 inflammasome would provide a more complete picture of its mechanism of action.

-

Dose-Response Studies: Comprehensive dose-response studies are needed to determine the optimal therapeutic concentration of this compound.

-

In Vivo Efficacy and Safety: Further in vivo studies using various animal models of inflammatory diseases are crucial to evaluate the efficacy, safety profile, and pharmacokinetic properties of this compound.

-

Structure-Activity Relationship Studies: Exploring the structure-activity relationship of this compound and its analogs could lead to the development of more potent and selective anti-inflammatory agents.

Conclusion

This compound demonstrates promising anti-inflammatory activity by targeting key mediators and signaling pathways in the inflammatory cascade. This technical guide provides a foundational understanding of its mechanism of action, supported by available quantitative data and experimental methodologies. Continued investigation into the broader effects of this compound on interconnected inflammatory pathways and its in vivo efficacy will be instrumental in determining its potential as a novel therapeutic agent for inflammatory diseases.

References

The Biological Activity of Regaloside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside B, a phenylpropanoid compound isolated from the flowers of Lilium species, has emerged as a molecule of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the currently documented biological activities of this compound, with a focus on its anti-inflammatory effects and its interaction with the adenosine (B11128) deaminase acting on RNA 1 (ADAR1) protein. While research into its full pharmacological profile is ongoing, this document synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further investigation and drug development efforts.

Anti-inflammatory Activity

The primary characterized biological activity of this compound is its anti-inflammatory potential. Studies have demonstrated its ability to modulate key inflammatory mediators, suggesting a mechanism of action centered on the inhibition of the NF-κB signaling pathway.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following table summarizes the key findings from the study by Thi et al. (2017)[1][2].

| Target | Assay | Cell Line | Concentration of this compound | Observed Effect | Reference |

| iNOS Expression | Western Blot | RAW 264.7 | 50 µg/mL | Inhibition to 26.2 ± 0.63% of control | [1][2] |

| COX-2 Expression | Western Blot | RAW 264.7 | 50 µg/mL | Inhibition to 98.9 ± 4.99% of control | [1][2] |

| p-p65/p65 Ratio | Western Blot | RAW 264.7 | 50 µg/mL | Decrease to 43.2 ± 1.60% of control | [1][2] |

| VCAM-1 Expression | Western Blot | RAW 264.7 | 50 µg/mL | Inhibition to 33.8 ± 1.74% of control | [1][2] |

Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli such as LPS, the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and VCAM-1. This compound has been shown to reduce the phosphorylation of the p65 subunit of NF-κB, thereby inhibiting its activation and the subsequent expression of its target genes.

Experimental Protocols

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere. For experiments, cells are pre-treated with this compound at the desired concentration (e.g., 50 µg/mL) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for the indicated duration.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, p-p65, total p65, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the bands is performed using image analysis software, and the expression levels are normalized to the loading control.

Interaction with ADAR1

Recent studies have identified this compound as a potential inhibitor of the Zα domain of adenosine deaminase acting on RNA 1 (ADAR1). ADAR1 is an enzyme involved in RNA editing, and its dysregulation is associated with various diseases, including cancer and autoimmune disorders.

Binding Interaction

A high-throughput virtual screening study identified this compound as a compound with the potential to bind to the Zα domain of ADAR1. This interaction was subsequently confirmed using the surface plasmon resonance (SPR) technique[3][4]. While detailed quantitative binding affinities (e.g., KD value) have not yet been published, this finding suggests a novel mechanism of action for this compound and opens new avenues for its therapeutic application.

Experimental Protocol

-

Protein Immobilization: Recombinant human ADAR1 Zα domain protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Ligand Preparation: this compound is dissolved in an appropriate running buffer (e.g., HBS-EP+) to create a series of concentrations.

-

Binding Analysis: The different concentrations of this compound are injected over the sensor chip surface. The binding events are monitored in real-time by detecting changes in the refractive index at the chip surface, which are proportional to the mass of bound analyte.

-

Data Analysis: The resulting sensorgrams are analyzed to confirm the interaction. While full kinetic and affinity analysis would provide KD, ka, and kd values, the initial study confirmed a binding interaction without reporting these specific parameters[3][4].

Anticancer and Neuroprotective Activities

To date, there are no specific published studies detailing the anticancer or neuroprotective activities of this compound. The identification of its interaction with ADAR1, a protein implicated in cancer, suggests that future investigations into its anticancer potential may be warranted. Similarly, the anti-inflammatory properties of this compound could theoretically contribute to neuroprotection in the context of neuroinflammation, a common feature of many neurodegenerative diseases. However, direct experimental evidence for these activities is currently lacking and represents a significant area for future research.

Conclusion and Future Directions

This compound is a phenylpropanoid with demonstrated anti-inflammatory activity, mediated at least in part by the inhibition of the NF-κB signaling pathway and the downstream expression of iNOS and VCAM-1. Furthermore, it has been identified as a ligand for the Zα domain of ADAR1, indicating a potential role in the modulation of RNA editing.

Future research should focus on:

-

Elucidating the precise mechanism of NF-κB inhibition.

-

Determining the quantitative binding affinity and functional consequences of the this compound-ADAR1 interaction.

-

Investigating the potential anticancer and neuroprotective effects of this compound through dedicated in vitro and in vivo studies.

A deeper understanding of the biological activities of this compound will be crucial for evaluating its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. High-throughput virtual screening to identify potential small molecule inhibitors of the Zα domain of the adenosine deaminases acting on RNA 1(ADAR1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-throughput screening to identify potential inhibitors of the Zα domain of the adenosine deaminase 1 (ADAR1) - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Regaloside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside B, a phenylpropanoid compound isolated from the flowers of Lilium species, has emerged as a molecule of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the currently documented biological activities of this compound, with a focus on its anti-inflammatory effects and its interaction with the adenosine deaminase acting on RNA 1 (ADAR1) protein. While research into its full pharmacological profile is ongoing, this document synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further investigation and drug development efforts.

Anti-inflammatory Activity

The primary characterized biological activity of this compound is its anti-inflammatory potential. Studies have demonstrated its ability to modulate key inflammatory mediators, suggesting a mechanism of action centered on the inhibition of the NF-κB signaling pathway.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following table summarizes the key findings from the study by Thi et al. (2017)[1][2].

| Target | Assay | Cell Line | Concentration of this compound | Observed Effect | Reference |

| iNOS Expression | Western Blot | RAW 264.7 | 50 µg/mL | Inhibition to 26.2 ± 0.63% of control | [1][2] |

| COX-2 Expression | Western Blot | RAW 264.7 | 50 µg/mL | Inhibition to 98.9 ± 4.99% of control | [1][2] |

| p-p65/p65 Ratio | Western Blot | RAW 264.7 | 50 µg/mL | Decrease to 43.2 ± 1.60% of control | [1][2] |

| VCAM-1 Expression | Western Blot | RAW 264.7 | 50 µg/mL | Inhibition to 33.8 ± 1.74% of control | [1][2] |

Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli such as LPS, the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and VCAM-1. This compound has been shown to reduce the phosphorylation of the p65 subunit of NF-κB, thereby inhibiting its activation and the subsequent expression of its target genes.

Experimental Protocols

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. For experiments, cells are pre-treated with this compound at the desired concentration (e.g., 50 µg/mL) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for the indicated duration.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, p-p65, total p65, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the bands is performed using image analysis software, and the expression levels are normalized to the loading control.

Interaction with ADAR1

Recent studies have identified this compound as a potential inhibitor of the Zα domain of adenosine deaminase acting on RNA 1 (ADAR1). ADAR1 is an enzyme involved in RNA editing, and its dysregulation is associated with various diseases, including cancer and autoimmune disorders.

Binding Interaction

A high-throughput virtual screening study identified this compound as a compound with the potential to bind to the Zα domain of ADAR1. This interaction was subsequently confirmed using the surface plasmon resonance (SPR) technique[3][4]. While detailed quantitative binding affinities (e.g., KD value) have not yet been published, this finding suggests a novel mechanism of action for this compound and opens new avenues for its therapeutic application.

Experimental Protocol

-

Protein Immobilization: Recombinant human ADAR1 Zα domain protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Ligand Preparation: this compound is dissolved in an appropriate running buffer (e.g., HBS-EP+) to create a series of concentrations.

-

Binding Analysis: The different concentrations of this compound are injected over the sensor chip surface. The binding events are monitored in real-time by detecting changes in the refractive index at the chip surface, which are proportional to the mass of bound analyte.

-